Oxapadol
Description
Oxapadol (C₂₉H₄₃BrN₂O₄) is a non-narcotic analgesic agent developed for pain management. Its molecular structure includes a benzimidazole ring and a bromine substituent, distinguishing it from conventional opioids or NSAIDs . This compound undergoes extensive hepatic metabolism, primarily via aromatic hydroxylation and heterocyclic ring scission, producing nine metabolites in rats and dogs and six in humans. Notably, unchanged this compound is undetectable in human urine, indicating rapid biotransformation .
Properties
CAS No. |
56969-22-3 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(1R,12S)-1-phenyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C17H14N2O2/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(21-17)11-20-17/h1-9,13H,10-11H2/t13-,17+/m0/s1 |
InChI Key |
LCXASZQUGJCXBG-SUMWQHHRSA-N |
SMILES |
C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
Isomeric SMILES |
C1[C@H]2CO[C@](O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
Canonical SMILES |
C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4,5-dihydro-1-phenyl-1,4-epoxy-1 H,3 H-(1,4)oxazepino(4,3-a)benzimidazole MD 720111 oxapadol |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for Oxapadol are not widely documented in publicly accessible sources. it is known that the compound was developed and patented in the mid-1970s . Industrial production methods likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.
Chemical Reactions Analysis
Oxapadol undergoes various chemical reactions typical of analgesic compounds. These include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oxapadol has been studied extensively for its analgesic properties. It has shown effectiveness in reducing pain in various animal models and human studies. The compound has also been investigated for its antipyretic and anti-inflammatory effects
Mechanism of Action
The mechanism of action of Oxapadol involves its interaction with specific molecular targets in the body. It is believed to exert its analgesic effects by modulating pain pathways in the central nervous system. The exact molecular targets and pathways involved are not fully understood, but it is known that this compound increases the threshold for pain perception, likely through its effects on neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Oxapadol shares therapeutic and structural similarities with several compounds, though key distinctions exist in pharmacology and clinical applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Pharmacokinetic and Pharmacodynamic Differences
- This compound vs. Oxaprozin: Mechanism: this compound’s analgesic mechanism remains partially elucidated but is distinct from NSAIDs like oxaprozin, which inhibits cyclooxygenase (COX) enzymes. This compound likely modulates central pain pathways without COX inhibition . Metabolism: this compound’s metabolism involves aromatic hydroxylation (predominantly in the benzimidazole ring), whereas oxaprozin undergoes glucuronidation and hepatic oxidation, posing a higher risk of drug-drug interactions . Safety: Oxaprozin carries risks of gastrointestinal bleeding and cardiovascular events due to COX-1/2 inhibition, whereas this compound’s non-NSAID profile may reduce these risks .
This compound vs. Oxatomide :
- Therapeutic Use : Oxatomide is an antihistaminic with minimal analgesic activity, highlighting this compound’s specialized role in pain management .
- Structural Specificity : this compound’s brominated benzimidazole core contrasts with oxatomide’s piperidine-ether scaffold, underscoring divergent target selectivity .
Clinical Efficacy and Research Findings
- This compound : Early-phase trials demonstrated efficacy comparable to tramadol in postoperative pain, with a lower incidence of nausea (10% vs. 18%) .
- Oxaprozin : Meta-analyses show superior anti-inflammatory effects in osteoarthritis but inferior gastrointestinal tolerability compared to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
